molecular formula C12H12FNO2 B1339190 4-(5-Fluoro-1h-indol-3-yl)butanoic acid CAS No. 319-72-2

4-(5-Fluoro-1h-indol-3-yl)butanoic acid

Cat. No. B1339190
CAS RN: 319-72-2
M. Wt: 221.23 g/mol
InChI Key: IJAVCLNGRFTCBG-UHFFFAOYSA-N
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Description

“4-(5-Fluoro-1h-indol-3-yl)butanoic acid” is a chemical compound with the CAS Number: 319-72-2 . It has a molecular weight of 221.23 and its IUPAC name is 4-(5-fluoro-1H-indol-3-yl)butanoic acid .


Synthesis Analysis

The synthesis of similar indole compounds has been reported in the literature . For instance, 4-(1H-indol-3-yl)butanoic acid was dissolved in absolute ethanol with a catalytic amount of concentrated sulfuric acid and refluxed for 8 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) . This indicates the presence of a fluorine atom at the 5th position of the indole ring and a butanoic acid group attached to the indole ring .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 , a boiling point of 491.3±35.0 °C at 760 mmHg , and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

1. Urease Inhibition

4-(1H-indol-3-yl)butanoic acid has been studied for its inhibitory potential against the urease enzyme. In a study, it was transformed into various molecules which were found to be potent inhibitors of urease, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).

2. CXCR2 Antagonism

Derivatives of 4-(2-arylindol-3-yl) butanoic acid, closely related to 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, have been patented as active CXC chemokine receptor-2 (CXCR2) antagonists, potentially useful in treating a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).

3. Catalysis and Biological Activity

4-(5-Fluoro-1h-indol-3-yl)butanoic acid was used in synthesizing compounds tested for antioxidant and antimicrobial activities, showing the potential of the acid in catalytic applications and biological activity assessment (Rao et al., 2019).

4. Antiinflammatory and Antiproliferative Activities

Derivatives of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid have been synthesized and evaluated for their antimicrobial, antiinflammatory, and antiproliferative activities, indicating their potential in pharmaceutical applications (Narayana et al., 2009).

5. Phospholipase D Inhibition

5-fluoro-2-indolyl des-chlorohalopemide (FIPI), derived from 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, inhibits phospholipase D, affecting cell spreading and chemotaxis. This suggests its potential use in treating autoimmunity and cancer metastasis (Su et al., 2009).

6. Metal Complex Formation

4-(1H-indol-3-yl)butanoic acid's metal−ligand complexes were studied, revealing insights into their stability and potential applications in coordination chemistry (Mubarak & El-Bindary, 2010).

7. Antitumor Activity

Derivatives of 4-(1H-indol-3-yl)butanoic acid were synthesized and showed moderate antitumor activity against malignant tumor cells, highlighting its potential in cancer research (Horishny & Matiychuk, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “4-(5-Fluoro-1h-indol-3-yl)butanoic acid” are not mentioned in the literature, indole derivatives are a promising scaffold for the discovery and development of potential therapeutic agents . Their diverse biological activities make them an interesting target for future research .

properties

IUPAC Name

4-(5-fluoro-1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAVCLNGRFTCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567505
Record name 4-(5-Fluoro-1H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-1h-indol-3-yl)butanoic acid

CAS RN

319-72-2
Record name 4-(5-Fluoro-1H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 319-72-2
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